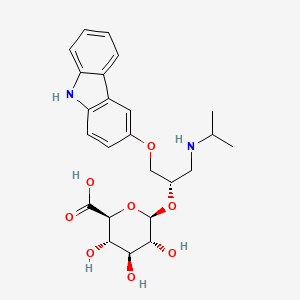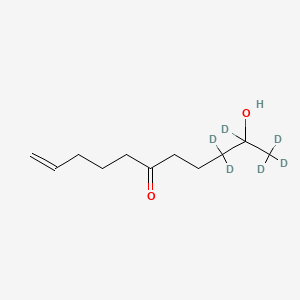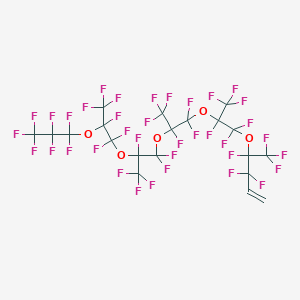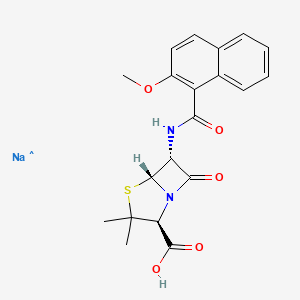![molecular formula C14H17ClN4O2S B13448121 7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine](/img/structure/B13448121.png)
7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine is a chemical compound with the molecular formula C14H17ClN4O2S and a molecular weight of 340.83 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under specific conditions.
Introduction of the Chlorine Atom: Chlorination of the quinazoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, using appropriate piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorine position.
Scientific Research Applications
7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(methylsulfonyl)benzene: A related compound with a similar sulfonyl group but different core structure.
Vismodegib: A compound with a similar sulfonyl group used in cancer treatment.
Uniqueness
7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H17ClN4O2S |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
7-chloro-N-(1-methylsulfonylpiperidin-4-yl)quinazolin-4-amine |
InChI |
InChI=1S/C14H17ClN4O2S/c1-22(20,21)19-6-4-11(5-7-19)18-14-12-3-2-10(15)8-13(12)16-9-17-14/h2-3,8-9,11H,4-7H2,1H3,(H,16,17,18) |
InChI Key |
IMGYWMAYVRTYBR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC2=NC=NC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate](/img/structure/B13448044.png)


![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol](/img/structure/B13448055.png)
![N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)



![(2R,3R)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoic acid](/img/structure/B13448077.png)

![(3S,5S,6R,8R,9S,10R,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B13448090.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid](/img/structure/B13448098.png)
![[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)](/img/structure/B13448103.png)
